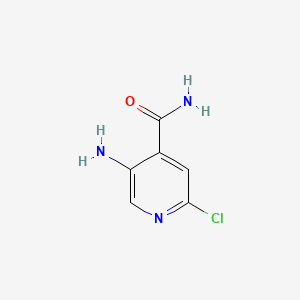

5-Amino-2-chloroisonicotinamide

説明

Structure

3D Structure

特性

IUPAC Name |

5-amino-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOQWLJAPSRTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Amino-2-chloroisonicotinamide: A Technical Guide for Drug Discovery Professionals

Introduction: 5-Amino-2-chloroisonicotinamide is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical research. Its structural features, including an amine group, a chloro substituent, and an amide functional group on a pyridine scaffold, make it a versatile intermediate for the synthesis of complex heterocyclic compounds. This document provides a comprehensive overview of its chemical properties, generalized experimental protocols, and its role as a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While extensive experimental data for this specific intermediate is not broadly published, the core identifiers and computed properties are well-established.

| Property | Data | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1217026-70-4 | [1] |

| Molecular Formula | C₆H₆ClN₃O | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Canonical SMILES | C1=C(C(=CN=C1Cl)N)C(=O)N | N/A |

| InChI Key | N/A | N/A |

| Appearance | Typically a solid at room temperature | Inferred |

| Storage Conditions | Store in a dark place under an inert atmosphere at 2-8°C | [2] |

Role in Pharmaceutical Synthesis

This compound is not typically used for its own biological activity but rather as a key intermediate. Its value lies in the strategic placement of reactive sites that allow for further chemical modifications to build more complex, biologically active molecules.[1][2] The primary amino group and the chloro substituent are common handles for coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functionalities and build larger molecular scaffolds.

The diagram below illustrates the logical role of this compound as a versatile building block in a typical drug discovery pipeline.

Experimental Protocols

Detailed, peer-reviewed synthesis and analysis protocols specifically for this compound are not widely published. The following sections provide generalized, representative methodologies based on standard organic chemistry practices for similar pyridine derivatives.

General Synthesis Workflow

The synthesis of a specialized intermediate like this compound typically begins with a more common precursor, which is chemically modified through several steps to achieve the desired functionality. The general workflow involves synthesis, purification, and analytical confirmation.

Representative Synthesis via Amidation of a Carboxylic Acid Precursor

This protocol describes a general method for converting the corresponding carboxylic acid, 5-amino-2-chloroisonicotinic acid, to the target amide.

-

Step 1: Activation of Carboxylic Acid. To a solution of 5-amino-2-chloroisonicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF), add a coupling agent such as HATU or HOBt/EDC (1.1 equivalents) and a tertiary amine base like triethylamine or DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Step 2: Amidation. Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding ammonium chloride (1.5 equivalents) and an additional portion of the tertiary amine base.

-

Step 3: Reaction Monitoring. Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Step 4: Workup and Extraction. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Step 5: Isolation. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

General Purification Protocol: Flash Column Chromatography

-

Objective: To purify the crude solid obtained from synthesis.

-

Methodology:

-

Adsorb the crude product onto a small amount of silica gel.

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or heptane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in the non-polar solvent. A typical gradient might be from 10% to 70% ethyl acetate in hexane.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent in vacuo to yield the purified this compound.

-

Analytical Characterization Methods

To confirm the identity and purity of the final compound, a combination of spectroscopic and chromatographic techniques is essential.[4]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm).[5]

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength determined by the compound's chromophore (e.g., 254 nm).[5]

-

Expected Outcome: A major peak corresponding to the product with purity typically >95%.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight.

-

Technique: Electrospray Ionization (ESI) is common.

-

Expected Outcome: A peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 172.02, consistent with the molecular formula C₆H₆ClN₃O. The characteristic isotopic pattern for a chlorine-containing compound should be observed.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation.

-

¹H NMR: Will show distinct signals for the two aromatic protons on the pyridine ring and the protons of the primary amine (-NH₂) and amide (-CONH₂) groups. The chemical shifts and coupling patterns confirm the substitution pattern.

-

¹³C NMR: Will show six distinct signals corresponding to the carbon atoms in the molecule.

-

Conclusion

This compound is a valuable and specialized reagent for drug discovery. While detailed public data on its specific physical properties are scarce, its chemical identity and utility as a synthetic intermediate are clear. The generalized protocols provided herein offer a framework for its synthesis, purification, and analysis, enabling researchers to leverage this versatile building block for the creation of novel and potent bioactive molecules. Its strategic use continues to be an asset in the development of next-generation therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound|CAS 1217026-70-4 [benchchem.com]

- 3. 5-Amino-2-chloroisonicotinic acid 95% 58483-95-7 | Chempure [chempure.in]

- 4. benchchem.com [benchchem.com]

- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-2-chloroisonicotinamide: A Technical Guide

CAS Number: 1217026-70-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chloroisonicotinamide is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical research.[1][2] Its structural features, including an aminopyridine core with chloro and carboxamide functional groups, make it a versatile intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthesis protocol, and its potential role in drug discovery, particularly in the fields of oncology and infectious diseases.[1][2] Due to the limited publicly available data for this specific compound, some information presented, particularly regarding experimental protocols and biological activity, is based on established chemical principles and data from structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1217026-70-4 | [1] |

| Molecular Formula | C₆H₆ClN₃O | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Appearance | Solid (predicted) | - |

| Purity | Typically >97% (as supplied by vendors) | [1] |

| Storage | Store at room temperature | [1] |

Synthesis Protocol (Hypothetical)

Experimental Workflow:

Caption: Hypothetical two-step synthesis of this compound.

Detailed Methodology:

Step 1: Synthesis of 2-chloro-5-nitroisonicotinamide

-

Activation of the Carboxylic Acid: To a solution of 2-chloro-5-nitroisonicotinic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) with a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in a fresh portion of anhydrous DCM or THF.

-

Slowly add this solution to a stirred, cooled (0 °C) solution of aqueous ammonia (excess) or a solution of ammonium chloride (2 equivalents) and a non-nucleophilic base like triethylamine (2.2 equivalents) in an appropriate solvent.

-

Allow the reaction to warm to room temperature and stir for an additional 2-6 hours.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-chloro-5-nitroisonicotinamide.

Step 2: Synthesis of this compound

-

Nitro Group Reduction: Dissolve 2-chloro-5-nitroisonicotinamide (1 equivalent) in a solvent mixture such as ethanol/water or acetic acid.

-

Add a reducing agent such as iron powder (5-10 equivalents) and ammonium chloride (1.5 equivalents) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

Heat the reaction mixture (if using iron) to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst or iron residues.

-

Neutralize the filtrate with a base such as sodium bicarbonate if an acidic solvent was used.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectral Data (Predicted)

While experimental spectral data for this compound is not publicly available, the expected characteristics can be predicted based on its structure:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the primary amine and amide groups. The chemical shifts of the aromatic protons will be influenced by the positions of the electron-donating amino group and the electron-withdrawing chloro and amide groups. The amine and amide protons will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyridine ring, with the carbon attached to the chlorine atom and the carbonyl carbon appearing at lower fields.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine and amide groups (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1650 cm⁻¹), and C-Cl stretching vibrations (around 800-600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.58 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Biological Activity and Applications in Drug Discovery

This compound is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules, particularly in the development of enzyme inhibitors.[1][2] The presence of multiple functional groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature a substituted aminopyridine scaffold. This compound could be a precursor for molecules targeting specific signaling pathways involved in cancer cell proliferation and survival.

-

Infectious Diseases: The pyridine nucleus is a common feature in various antibacterial and antiviral agents. Derivatives of this compound could be synthesized and screened for activity against various pathogens.

Conceptual Signaling Pathway in Drug Discovery:

The following diagram illustrates a conceptual workflow where this compound is used as a starting material to develop a kinase inhibitor.

Caption: Conceptual workflow for developing a kinase inhibitor from this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural characteristics suggest its utility as a versatile building block for the synthesis of novel therapeutic agents. The hypothetical synthesis and conceptual applications presented in this guide are intended to provide a framework for researchers and scientists working with this and related compounds. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

5-Amino-2-chloroisonicotinamide: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Molecular Structure, Properties, and Synthetic Utility of a Key Pharmaceutical Intermediate

Introduction

5-Amino-2-chloroisonicotinamide is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules for pharmaceutical research and development.[1][2] Its unique arrangement of amino, chloro, and carboxamide functional groups on a pyridine scaffold makes it a versatile precursor for creating diverse chemical libraries aimed at identifying novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery. While extensive experimental data for this specific intermediate is not broadly published, this document compiles available information and provides context based on related chemical structures.

Molecular Structure and Identification

The fundamental characteristics of this compound are summarized in the table below. These identifiers are essential for accurate sourcing, cataloging, and regulatory documentation.

| Identifier | Value |

| IUPAC Name | 5-Amino-2-chloropyridine-4-carboxamide |

| CAS Number | 1217026-70-4 |

| Molecular Formula | C₆H₆ClN₃O |

| Molecular Weight | 171.58 g/mol |

| Canonical SMILES | C1=C(C(=CN=C1Cl)N)C(=O)N |

| InChI | InChI=1S/C6H6ClN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11) |

| InChIKey | CQOQWLJAPSRTMP-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Predicted/Estimated Value | Notes |

| pKa | Not available | The presence of an amino group and a pyridine nitrogen suggests the molecule will have basic properties. The amide proton is generally not acidic. |

| logP | Not available | The combination of polar (amino, amide) and non-polar (chloropyridine) features suggests a moderate lipophilicity. |

| Solubility | Not available | Expected to have some solubility in polar organic solvents. Solubility in aqueous solutions is likely to be pH-dependent. |

| Melting Point | Not available | As a crystalline solid, it is expected to have a defined melting point. |

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not found in the public domain. However, the expected spectral characteristics can be inferred from its molecular structure:

-

¹H-NMR: Signals corresponding to the two aromatic protons on the pyridine ring and the protons of the amino and amide groups would be expected. The chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents.

-

¹³C-NMR: Resonances for the six carbon atoms of the pyridine ring and the carbonyl carbon of the amide would be present.

-

IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the amine and amide groups (typically in the 3200-3500 cm⁻¹ region), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-Cl stretching.

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 171, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]+ at approximately one-third the intensity of the molecular ion).

Synthesis and Reactivity

While detailed experimental protocols for the synthesis of this compound are not widely published, its structure suggests that it can be prepared from precursors such as 2-chloro-5-nitroisonicotinamide through the reduction of the nitro group to an amino group.

The reactivity of this compound is characterized by the functional groups present:

-

The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

-

The chloro substituent on the pyridine ring can be displaced by various nucleophiles through nucleophilic aromatic substitution, although this may require activating conditions.

-

The amide group is generally stable but can be hydrolyzed under acidic or basic conditions.

This combination of reactive sites makes this compound a valuable starting material for the synthesis of a wide range of more complex heterocyclic compounds.

Role in Drug Discovery and Biological Relevance

This compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules with potential therapeutic applications in areas such as oncology and infectious diseases.[1][2] Its derivatives are designed to interact with specific biological targets, such as enzymes or receptors, to modulate their activity.

While no specific signaling pathways involving this compound itself have been documented, its derivatives have been investigated as potential inhibitors of various biological targets. The general workflow for utilizing this compound in a drug discovery program is illustrated in the diagram below.

References

An In-depth Technical Guide on the Synthesis and Characterization of 5-Amino-2-chloroisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-2-chloroisonicotinamide, a key intermediate in pharmaceutical research and development. This document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of this compound.

Introduction

This compound (CAS No. 1217026-70-4) is a pyridine derivative with the molecular formula C₆H₆ClN₃O and a molecular weight of 171.58 g/mol .[1] Its structure, featuring an amino group, a chloro substituent, and an amide functional group on the isonicotinic acid backbone, makes it a valuable building block in the synthesis of a variety of biologically active molecules. It is primarily utilized as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Synthesis of this compound

A highly plausible and efficient method for the synthesis of this compound involves the reduction of a nitro-substituted precursor, 2-chloro-5-nitroisonicotinamide. This transformation can be achieved through various established reduction methods.

Synthetic Pathway

The proposed synthetic pathway is a single-step reduction of the nitro group to an amine.

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of 2-chloro-5-nitroisonicotinamide

This protocol describes a general procedure for the reduction of a nitroaromatic compound to its corresponding amine using iron powder in the presence of an ammonium chloride solution. This method is often favored for its cost-effectiveness and milder reaction conditions compared to catalytic hydrogenation.

Materials:

-

2-chloro-5-nitroisonicotinamide

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitroisonicotinamide in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

Characterization of this compound

The structural confirmation of the synthesized this compound is crucial and can be achieved through a combination of spectroscopic techniques.

Workflow for Characterization

Caption: Workflow for the characterization of the synthesized product.

Expected Analytical Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-6 (Pyridine ring) |

| ~7.0 | s | 1H | H-3 (Pyridine ring) |

| ~7.5 - 7.0 | br s | 2H | -CONH₂ |

| ~5.5 | br s | 2H | -NH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The amide and amine protons are exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~150 | C-2 (Pyridine ring, C-Cl) |

| ~148 | C-6 (Pyridine ring) |

| ~140 | C-5 (Pyridine ring, C-NH₂) |

| ~115 | C-4 (Pyridine ring, C-CONH₂) |

| ~110 | C-3 (Pyridine ring) |

Note: Chemical shifts are approximate and based on theoretical predictions and data from similar structures.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium - Strong | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3300 - 3150 | Medium | N-H stretching of -CONH₂ |

| ~1670 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amine) / C=C stretching (Pyridine ring) |

| ~1580 | Medium | C=C stretching (Pyridine ring) |

| ~1400 | Medium | C-N stretching |

| ~850 | Strong | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 171/173 | [M]⁺˙ Molecular ion peak (isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 155/157 | [M-NH₂]⁺ |

| 127/129 | [M-CONH₂]⁺ |

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed synthetic protocol and the predicted analytical data serve as a valuable resource for researchers and scientists involved in drug discovery and development. The successful synthesis and thorough characterization of this key intermediate are critical for the advancement of novel therapeutic agents. It is recommended that all experimental work be conducted in a well-equipped laboratory by trained personnel, adhering to all necessary safety precautions.

References

Spectroscopic Profile of 5-Amino-2-chloroisonicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Amino-2-chloroisonicotinamide. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on its chemical structure, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers utilizing this compound in pharmaceutical development and other scientific endeavors.

Chemical Structure and Properties

-

IUPAC Name: 5-Amino-2-chloropyridine-4-carboxamide

-

Molecular Formula: C₆H₆ClN₃O

-

Molecular Weight: 171.58 g/mol

-

CAS Number: 1217026-70-4

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) and provide expected values for the key structural features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 1H | H-6 (Aromatic) |

| ~6.8 | Singlet | 1H | H-3 (Aromatic) |

| ~7.5 | Broad Singlet | 1H | -CONH₂ (Amide) |

| ~7.3 | Broad Singlet | 1H | -CONH₂ (Amide) |

| ~5.9 | Broad Singlet | 2H | -NH₂ (Amino) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Amide) |

| ~155 | C-5 (C-NH₂) |

| ~148 | C-2 (C-Cl) |

| ~140 | C-6 |

| ~115 | C-4 (C-CONH₂) |

| ~108 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (Amino and Amide) |

| 3200 - 3100 | Medium | Aromatic C-H stretch |

| 1680 - 1650 | Strong | C=O stretch (Amide I) |

| 1620 - 1580 | Medium | N-H bend (Amino) and C=C stretch (Aromatic) |

| 1400 - 1200 | Medium | C-N stretch |

| 800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 171/173 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 154/156 | Medium | [M - NH₃]⁺ |

| 128/130 | Medium | [M - CONH₂]⁺ |

| 111 | High | [M - Cl - NH₂]⁺ |

| 93 | Medium | [C₅H₃N₂]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy

-

Sample Preparation: Prepare a solid sample using either the KBr pellet method or as a mull in Nujol.

-

KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Nujol Mull: Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or Nujol on salt plates.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

-

EI-MS Acquisition:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

-

ESI-MS Acquisition (for High-Resolution Mass Spectrometry - HRMS):

-

Solvent: A suitable solvent such as methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Ionization Mode: Positive or negative ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. For HRMS data, calculate the elemental composition based on the accurate mass measurement.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

The Discovery of 5-Amino-2-chloroisonicotinamide Derivatives: A Technical Whitepaper for Drug Development Professionals

Disclaimer: This technical guide is a representative overview compiled from methodologies and data related to analogous heterocyclic compounds. As of this writing, specific research literature detailing a comprehensive discovery and development program for a series of 5-Amino-2-chloroisonicotinamide derivatives is not publicly available. The following content is constructed to serve as a technical framework for researchers and drug development professionals interested in this chemical scaffold, drawing upon established principles of medicinal chemistry and citing analogous studies.

Introduction

This compound is a versatile heterocyclic building block with potential for elaboration into novel therapeutic agents.[1][2] Its substituted pyridine core is a common feature in many biologically active molecules, suggesting that derivatives of this scaffold could exhibit interesting pharmacological properties. This whitepaper outlines a hypothetical discovery workflow for novel this compound derivatives, detailing synthetic strategies, potential biological targets, and methodologies for activity assessment. The primary focus is on the development of these derivatives as potential kinase inhibitors, a well-established therapeutic area for related heterocyclic compounds.

Core Synthesis Strategy

The synthetic exploration of this compound derivatives would likely commence with the functionalization of the 5-amino group. A common and effective method for this is amide bond formation, where the amine is acylated with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, esters). This approach allows for the systematic introduction of diverse chemical moieties to probe the structure-activity relationship (SAR).

General Experimental Protocol for Amide Synthesis

A representative protocol for the synthesis of an amide derivative from this compound is as follows:

-

Dissolution: this compound (1 equivalent) is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Coupling Agent Addition: A coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added to the solution.

-

Carboxylic Acid Addition: The desired carboxylic acid (1.1 equivalents) is then added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.

Diagram of the general synthetic workflow:

Hypothetical Biological Screening and Data

Based on the prevalence of similar heterocyclic structures in kinase inhibitor discovery programs, a primary screen of the synthesized this compound derivatives would likely be against a panel of protein kinases. For the purpose of this guide, we will consider a hypothetical screening cascade targeting a generic tyrosine kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate peptide.

-

Reagents: Recombinant human tyrosine kinase, biotinylated substrate peptide, ATP, and the test compounds (this compound derivatives).

-

Assay Procedure: The kinase, substrate peptide, and test compound are pre-incubated in an assay buffer. The reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The half-maximal inhibitory concentration (IC50) values are then determined by fitting the dose-response data to a sigmoidal curve.

Hypothetical Screening Data

The following table summarizes hypothetical IC50 data for a small library of this compound derivatives against a target tyrosine kinase.

| Compound ID | R-Group (Attached to 5-amino) | Tyrosine Kinase IC50 (nM) |

| SCA-001 | Phenyl | >10,000 |

| SCA-002 | 4-Fluorophenyl | 5,200 |

| SCA-003 | 4-Methoxyphenyl | 8,300 |

| SCA-004 | 3,4-Dichlorophenyl | 1,500 |

| SCA-005 | 4-(Trifluoromethyl)phenyl | 980 |

| SCA-006 | N-methyl-4-piperidyl | 250 |

| SCA-007 | 4-(Morpholin-4-yl)phenyl | 120 |

| SCA-008 | 4-(4-Methylpiperazin-1-yl)phenyl | 35 |

Structure-Activity Relationship (SAR) Analysis

From the hypothetical data, a preliminary SAR can be derived:

-

Aromatic Substituents: Unsubstituted phenyl (SCA-001) is inactive. Electron-withdrawing groups on the phenyl ring (SCA-002, SCA-004, SCA-005) appear to be more favorable than electron-donating groups (SCA-003).

-

Basic Moieties: The introduction of a basic nitrogen-containing heterocycle (SCA-006) significantly improves potency.

-

Solubilizing Groups: The incorporation of a morpholine (SCA-007) or a piperazine (SCA-008) moiety on the phenyl ring leads to a substantial increase in inhibitory activity, with the N-methylpiperazine derivative (SCA-008) being the most potent in this hypothetical series. This suggests that a combination of an aromatic ring and a basic, solubilizing group is beneficial for activity.

Potential Signaling Pathway Involvement

Given their hypothetical activity as tyrosine kinase inhibitors, these derivatives could potentially modulate signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A common pathway regulated by many tyrosine kinases is the RAS-RAF-MEK-ERK pathway.

Diagram of a simplified tyrosine kinase signaling pathway:

Conclusion

While the discovery of a dedicated class of this compound derivatives with defined biological activity is not yet prominent in the scientific literature, the structural alerts and the synthetic tractability of this scaffold make it an interesting starting point for medicinal chemistry campaigns. The hypothetical framework presented in this whitepaper, based on established practices in drug discovery for analogous heterocyclic compounds, provides a roadmap for the potential development of these derivatives as therapeutic agents, particularly in the realm of kinase inhibition. Further exploration of this chemical space is warranted to uncover its full therapeutic potential.

References

The Pivotal Role of 5-Amino-2-chloroisonicotinamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloroisonicotinamide is a versatile pyridine derivative that has emerged as a crucial building block in the synthesis of a new generation of targeted therapeutics.[1][2] Its unique structural features, including a reactive chlorine atom and an amino group on the isonicotinamide scaffold, provide a fertile ground for chemical modifications, enabling the development of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic applications of compounds derived from this compound, with a particular focus on their roles as Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors. While direct and extensive research on this compound itself is limited, this guide draws upon extensive data from structurally related nicotinamide and isonicotinamide analogs to illuminate its potential in drug discovery.

Core Scaffold: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1217026-70-4 | [1] |

| Molecular Formula | C₆H₆ClN₃O | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >97% | [1] |

| Storage | 2-8°C, under inert atmosphere | [1] |

Synthesis of Bioactive Derivatives

The this compound scaffold serves as a key intermediate for the synthesis of a diverse range of bioactive molecules, particularly enzyme inhibitors. The primary synthetic strategies involve leveraging the reactivity of the amino and chloro substituents.

A common synthetic route involves the acylation of the 5-amino group with a variety of carboxylic acids or their activated derivatives. This is followed by a nucleophilic substitution of the 2-chloro group, often with amines or thiols, to introduce further diversity and modulate the compound's properties.

Figure 1: General synthetic workflow for derivatization.

Role as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] The nicotinamide portion of NAD+, the natural substrate for PARPs, is mimicked by many PARP inhibitors. The isonicotinamide core of this compound makes it an attractive scaffold for the design of novel PARP inhibitors.

Derivatives of this compound can be designed to occupy the nicotinamide-binding pocket of PARP enzymes. The amide group can form key hydrogen bonds with the active site residues, while modifications at the 2- and 5-positions can be tailored to enhance potency and selectivity.

Quantitative Data for Analogous PARP Inhibitors

While specific IC50 values for direct derivatives of this compound are not widely published, data from structurally similar nicotinamide and isoquinolinone-based PARP inhibitors provide valuable insights into the potential potency of this class of compounds.

| Compound Class | Target | IC50 (nM) | Reference |

| Isoquinolinone Derivatives | PARP-1 | 22 - 500 | |

| Fused Isoquinolinone/Triazole Hybrids | TNKS2 | < 100 | [4] |

| 1H-Thieno[3,4-d]imidazole-4-carboxamides | PARP-1 | 4 - 200 | [5] |

Role as Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] The ATP-binding site of kinases is a common target for small molecule inhibitors. The pyridine ring of this compound can serve as a scaffold to mimic the adenine core of ATP, making it a promising starting point for the development of kinase inhibitors.

By modifying the 2- and 5-positions of the isonicotinamide ring, medicinal chemists can introduce functionalities that interact with specific residues in the kinase ATP-binding pocket, thereby achieving potency and selectivity.

Quantitative Data for Analogous Kinase Inhibitors

Data from related aminopyridine and aminothiazole-based kinase inhibitors highlight the potential of this scaffold in developing potent kinase inhibitors.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 2-Aminothiazole Derivatives | Src Family Kinases | < 10 | [4] |

| 2-Aminothiazole Derivatives | p56(Lck) | < 1000 | [7] |

| Nicotinamide Derivatives | VEGFR-2 | 86.6 - 291.9 | [8] |

Signaling Pathway Involvement

Derivatives of this compound, acting as PARP or kinase inhibitors, can modulate critical cellular signaling pathways involved in cell proliferation, DNA repair, and apoptosis.

PARP Inhibition and DNA Repair Pathway

Figure 2: PARP inhibition in cancer cells.

Kinase Inhibition and Proliferation Pathway

Figure 3: Kinase inhibition blocking proliferation.

Experimental Protocols

General Protocol for Synthesis of N-Substituted this compound Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives of this compound, followed by a nucleophilic substitution.

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, triethylamine)

-

Solvent (e.g., DMF, DCM)

-

Amine or Thiol (R'-NH₂ or R'-SH)

-

Anhydrous solvent for substitution (e.g., DMSO, NMP)

Procedure:

-

Amide Coupling:

-

Dissolve this compound (1 eq) and the carboxylic acid (1.1 eq) in the chosen solvent.

-

Add the coupling agent (1.2 eq) and the base (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the N-acyl intermediate by column chromatography.

-

-

Nucleophilic Aromatic Substitution:

-

Dissolve the N-acyl intermediate (1 eq) in the anhydrous solvent.

-

Add the amine or thiol (1.5 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃) if necessary.

-

Heat the reaction mixture at 80-120°C for 6-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract the product.

-

Purify the final derivative by column chromatography or recrystallization.

-

General Protocol for In Vitro PARP Inhibition Assay (Homogeneous AlphaLISA Assay)

This protocol describes a common method for assessing the inhibitory activity of compounds against PARP enzymes.

Materials:

-

Recombinant PARP enzyme

-

Biotinylated NAD+

-

Histone H1-coated acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer

-

Test compounds (derivatives of this compound)

-

384-well microplate

-

AlphaScreen-capable plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the PARP enzyme and the test compound or vehicle control.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of biotinylated NAD+ and histone-coated acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add streptavidin-coated donor beads.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical procedure for evaluating the inhibitory effect of compounds on kinase activity.

Materials:

-

Recombinant kinase

-

Kinase substrate peptide

-

ATP

-

Assay buffer

-

Test compounds (derivatives of this compound)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 384-well microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the kinase and the test compound or vehicle control.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate for 30-60 minutes at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curve.

Conclusion and Future Directions

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. While direct biological data on its derivatives are still emerging, the wealth of information on analogous nicotinamide and isonicotinamide-based compounds strongly suggests its significant potential for the development of potent and selective PARP and kinase inhibitors. The synthetic accessibility and the tunable nature of this core structure make it an attractive starting point for the discovery of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to fully elucidate their structure-activity relationships and to identify lead compounds for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 7. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-2-chloroisonicotinamide: A Comprehensive Technical Guide for Heterocyclic Scaffolding in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloroisonicotinamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a carboxamide moiety on a pyridine ring, allows for diverse chemical modifications. This makes it a valuable scaffold for the synthesis of complex molecules with a wide range of biological activities.[1] Particularly in drug discovery, this compound serves as a key intermediate in the development of targeted therapies, most notably kinase inhibitors for oncology and inflammatory diseases.[1] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the generation of potent kinase inhibitors.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its reactivity, handling, and formulation.

| Property | Value | Reference(s) |

| CAS Number | 1217026-70-4 | [1] |

| Molecular Formula | C₆H₆ClN₃O | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Solid | |

| Storage Temperature | Room temperature | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-chloro-5-nitroisonicotinamide. This transformation can be effectively achieved using various reducing agents, with tin(II) chloride (SnCl₂) in an acidic medium being a widely used and reliable method.

Experimental Protocol: Reduction of 2-chloro-5-nitroisonicotinamide with Tin(II) Chloride

This protocol is a representative procedure for the reduction of an aromatic nitro group to an amine using tin(II) chloride.[2][3]

Materials:

-

2-chloro-5-nitroisonicotinamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (2M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-nitroisonicotinamide (1.0 eq) in ethanol.

-

To this solution, add tin(II) chloride dihydrate (3.0 - 5.0 eq).

-

Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a 2M NaOH or KOH solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the inorganic salts and wash the residue with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Reactivity and Key Reactions

The chemical versatility of this compound stems from its three reactive sites:

-

5-Amino Group: This primary amine is a nucleophile and can participate in a variety of reactions, including acylation, alkylation, and, most notably, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

-

2-Chloro Group: The chlorine atom is a good leaving group in nucleophilic aromatic substitution and is readily displaced in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions.

-

4-Carboxamide Group: The amide functionality can be hydrolyzed to the corresponding carboxylic acid or can be involved in further derivatization, although it is generally less reactive than the amino and chloro groups under typical cross-coupling conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. In the context of this compound, this reaction is typically used to couple an aryl or heteroaryl group to the 5-amino position, or to couple a primary or secondary amine at the 2-position by displacing the chlorine atom.

References

The Rising Potential of 5-Amino-2-chloroisonicotinamide Analogs in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloroisonicotinamide is a versatile pyridine derivative that has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its unique structural features, including an amino group, a chloro substituent, and an amide moiety, provide multiple points for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries.[1][2] This technical guide explores the burgeoning biological potential of this compound analogs, with a particular focus on their applications in oncology and as enzyme inhibitors. While direct and extensive research on a wide range of its immediate analogs is still maturing, this document collates and presents data from structurally related compounds to highlight the promising therapeutic avenues these analogs may offer.

The strategic placement of reactive sites on the isonicotinamide core allows for the development of novel molecules with potentially high specificity and potency. Researchers have leveraged this scaffold to create compounds targeting various biological pathways involved in disease progression.[1][2] This guide will delve into the synthesis methodologies, quantitative biological data, and potential mechanisms of action for analogs derived from or structurally related to this compound.

Synthetic Strategies and Bioactive Analogs

The chemical versatility of this compound allows for its use as a key intermediate in the synthesis of a variety of heterocyclic compounds with therapeutic potential.[1][2] Synthetic approaches often involve leveraging the amino group for amide bond formation, nucleophilic substitution of the chloro group, or more complex cyclization reactions to build fused ring systems. The following diagram illustrates a generalized synthetic workflow for generating diverse analogs from a starting pyridinyl scaffold.

Biological Potential in Oncology

While specific studies on the anticancer activity of direct this compound analogs are limited in the public domain, research on structurally similar compounds provides compelling evidence for their potential in this therapeutic area. For instance, metal complexes of related aminophenol Schiff bases and various heterocyclic derivatives have demonstrated significant cytotoxicity against cancer cell lines.

Quantitative Data on Anticancer Activity of Related Compounds

The following table summarizes the in vitro anticancer activity of metal complexes derived from 5-chloro-2-N-(2-quinolylmethylene)aminophenol, a compound sharing the chloro- and amino-substituted aromatic features. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cell Line | IC50 (µM) | Reference |

| Cu(II) Complex (C1) | A549 (Lung Cancer) | 5.31 ± 0.23 | [3][4][5] |

| Cu(II) Complex (C1) | H1975 (Lung Cancer) | 4.21 ± 0.19 | [3][4][5] |

| Cu(II) Complex (C1) | H460 (Lung Cancer) | 6.13 ± 0.31 | [3][4][5] |

| Cisplatin (Control) | A549 (Lung Cancer) | 15.21 ± 0.59 | [3][4][5] |

| Cisplatin (Control) | H1975 (Lung Cancer) | 13.52 ± 0.48 | [3][4][5] |

| Cisplatin (Control) | H460 (Lung Cancer) | 18.93 ± 0.71 | [3][4][5] |

Additionally, a series of 2-amino-8-chloro-5,5-dioxo[1][2][6]triazolo[2,3-b][1][2][6]benzodithiazine derivatives, which are complex heterocyclic systems, have been screened for their anticancer activity. The most prominent compound from this series showed significant activity against a leukemia cell line.

| Compound | Cell Line | log GI50 | log TGI | log LC50 | Reference |

| Compound 17 | SR (Leukemia) | -7.67 | -6.90 | -4.77 | [7] |

Potential Mechanism of Action in Cancer

The anticancer mechanism of these types of compounds can be multifaceted. For the studied metal complexes, the proposed mechanism involves the induction of mitochondrial apoptosis, interaction with DNA, and cell cycle arrest.[3][4][5] This suggests that analogs of this compound could be designed to target similar pathways.

Enzyme Inhibitory Potential

Derivatives of nicotinic acid, a structurally related compound to isonicotinamide, have shown promise as inhibitors of various enzymes. This suggests that analogs of this compound could also be developed as potent and selective enzyme inhibitors.

Quantitative Data on Enzyme Inhibition by Related Compounds

A study on 5-amino-nicotinic acid derivatives demonstrated their inhibitory potential against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. This highlights a potential application for such analogs in the management of metabolic disorders like diabetes.

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |

| Compound 2 | 12.17 ± 0.14 | 12.01 ± 0.09 | [8] |

| Compound 4 | 14.21 ± 0.04 | 13.92 ± 0.05 | [8] |

| Compound 5 | 13.89 ± 0.08 | 13.51 ± 0.03 | [8] |

| Compound 6 | 13.43 ± 0.05 | 13.11 ± 0.07 | [8] |

| Compound 7 | 12.98 ± 0.01 | 12.87 ± 0.02 | [8] |

| Compound 8 | 12.51 ± 0.06 | 12.34 ± 0.04 | [8] |

| Acarbose (Control) | 10.98 ± 0.03 | 10.79 ± 0.17 | [8] |

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the evaluation of related analogs.

Synthesis of 5-Amino-nicotinic Acid Derivatives

This protocol is adapted from the synthesis of 5-amino-nicotinic acid derivatives, which can serve as a template for the synthesis of analogs from this compound.[8]

General Procedure:

-

A solution of 5-amino-nicotinic acid (1 equivalent) in methanol is prepared.

-

Substituted benzaldehyde (1.2 equivalents) is added to the solution.

-

A catalytic amount of glacial acetic acid is added.

-

The reaction mixture is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried to afford the crude product.

-

The crude product is purified by recrystallization from a suitable solvent.

In Vitro Anticancer Activity Assay (MTT Assay)

The following is a standard protocol for evaluating the cytotoxicity of compounds against cancer cell lines.

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of 1 x 10³ cells per well and incubated for 24 hours.

-

The cells are then treated with the test compounds at various concentrations (e.g., from 2 to 500 µM) and incubated for 72 hours.[9]

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

-

The optical density is measured at a wavelength of 540 nm using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro α-Amylase and α-Glucosidase Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory activity of compounds against carbohydrate-metabolizing enzymes.[8]

α-Amylase Inhibition Assay:

-

A reaction mixture containing the test compound, α-amylase solution, and starch solution in a suitable buffer is prepared.

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

-

The reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent.

-

The mixture is heated in a boiling water bath and then cooled to room temperature.

-

The absorbance is measured at 540 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

α-Glucosidase Inhibition Assay:

-

A reaction mixture containing the test compound, α-glucosidase solution, and p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in a suitable buffer is prepared.

-

The mixture is incubated at a specific temperature (e.g., 37°C).

-

The reaction is stopped by adding a solution of sodium carbonate.

-

The absorbance of the released p-nitrophenol is measured at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

The available evidence, primarily from structurally related compounds, strongly suggests that this compound is a highly promising scaffold for the development of novel therapeutic agents. Analogs derived from this core have the potential to exhibit significant anticancer and enzyme inhibitory activities. The data presented in this guide, while not exhaustive for direct analogs, provides a solid foundation and rationale for the further exploration of this chemical space.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This will enable the establishment of clear structure-activity relationships (SAR) and the identification of lead compounds with optimized potency and selectivity. Furthermore, detailed mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these novel compounds, ultimately paving the way for their potential clinical development.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound|CAS 1217026-70-4 [benchchem.com]

- 3. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2- N-(2-quinolylmethylene)aminophenol [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Preliminary Investigation of 5-Amino-2-chloroisonicotinamide Reactivity: A Technical Guide

Abstract: This document provides a preliminary technical overview of the chemical reactivity of 5-Amino-2-chloroisonicotinamide. As a substituted pyridine derivative, this compound is a valuable building block in medicinal chemistry and drug discovery, particularly in the fields of oncology and infectious diseases.[1][2] This guide focuses on the principal reactive sites of the molecule: the nucleophilic aromatic substitution at the C2 position and the reactions involving the C5 primary amino group. By analyzing the electronic properties of the isonicotinamide core and drawing parallels with analogous structures, we delineate the most probable chemical transformations. This guide includes illustrative experimental protocols and representative quantitative data from related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a chloro group at the 2-position, an amino group at the 5-position, and a carboxamide group at the 4-position (isonicotinamide). This trifunctional substitution pattern makes it a versatile intermediate for the synthesis of more complex bioactive molecules.[2] The electron-withdrawing nature of the ring nitrogen and the carboxamide group activates the chloro-substituted C2 position for nucleophilic attack, while the amino group at C5 serves as a key handle for diazotization or acylation reactions. Its utility as a precursor in the development of enzyme inhibitors and other therapeutic agents is an active area of research.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1217026-70-4 | [1] |

| Molecular Formula | C₆H₆ClN₃O | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Appearance | Solid (Typical for similar compounds) | N/A |

| Primary Use | Pharmaceutical Intermediate / Building Block | [1][2] |

Core Reactivity Analysis

The reactivity of this compound is dominated by the interplay of its three functional groups on the electron-deficient pyridine ring. The two primary sites for chemical transformation are the chlorine atom at the C2 position and the amino group at the C5 position.

Caption: Key reactivity sites on this compound.

The chlorine atom at the C2 position is susceptible to Nucleophilic Aromatic Substitution (SNAr). The pyridine ring nitrogen acts as a strong electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[4] This reaction is a common strategy for introducing a wide variety of functional groups.

-

Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. The leaving group (chloride) is then eliminated, restoring the aromaticity.[4]

-

Suitable Nucleophiles: A broad range of nucleophiles can be employed, including:

The primary aromatic amino group at the C5 position is a versatile functional handle for various transformations.

-

Diazotization: The amino group can be converted into a diazonium salt (–N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures (0-5 °C).[7][8] The resulting diazonium salt is a valuable intermediate that can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, or -OH.[7][9] The diazonium ions formed from aminopyridines are known to hydrolyze rapidly in dilute acid.[8]

-

Acylation and Sulfonylation: As a nucleophile, the amino group can react with electrophiles like acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a standard method for building more complex molecular scaffolds.

Illustrative Experimental Protocols

The following protocols are generalized procedures based on established methods for similar compounds.[6][7][10] They should be considered as starting points and require optimization for the specific substrate, this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound|CAS 1217026-70-4 [benchchem.com]

- 3. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

5-Amino-2-chloroisonicotinamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with a comprehensive risk assessment and established laboratory safety protocols.

Introduction

5-Amino-2-chloroisonicotinamide is a heterocyclic organic compound utilized as a key intermediate in pharmaceutical research and development.[1] Its specific molecular structure makes it a valuable building block in the synthesis of bioactive compounds, particularly in the fields of oncology and infectious disease research.[1] As with any chemical reagent, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling protocols for this compound, based on available safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[2]

Table 1: GHS Hazard Classification [2]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning[2]

Pictogram: [2]

-

GHS07: Exclamation Mark

Toxicological Properties

Detailed toxicological studies for this compound are not widely available. However, based on the GHS classification, the primary toxicological concerns are its irritant properties.

Table 2: Summary of Toxicological Data [2]

| Toxicity Endpoint | Result |

| Acute Toxicity (Oral, Dermal, Inhalation) | Not available |

| Carcinogenicity (IARC, NTP, OSHA) | Not classified/Not listed |

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[2]

Symptoms of Exposure:

-

Skin Contact: May result in inflammation, itching, scaling, reddening, blistering, pain, or dryness.[2]

-

Eye Contact: May cause redness, pain, or severe eye damage.[2]

-

Inhalation: May lead to irritation of the lungs and respiratory system. Overexposure could result in serious illness.[2]

Experimental Protocols and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[2]

-

Use of a chemical fume hood is recommended, especially when handling the powder or creating solutions.

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety glasses with side shields or goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3] |

| Skin | Chemical-resistant gloves | Material to be determined by a risk assessment (e.g., nitrile, neoprene). |

| Lab coat or protective suit | To prevent skin contact.[3] | |

| Respiratory | NIOSH-approved respirator | Required if ventilation is inadequate or when handling large quantities of powder.[4] |

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid breathing dust or fumes.[2]

-

Wash hands thoroughly after handling and before breaks.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Minimize dust generation and accumulation.[2]

-

Keep the container tightly closed when not in use.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures for this compound [2]

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |